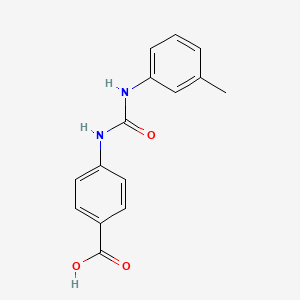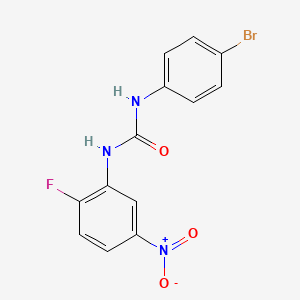
N-(4-bromophenyl)-N'-(2-fluoro-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of bromine, fluorine, and nitro groups in the compound’s structure suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 4-bromoaniline with 2-fluoro-5-nitroaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized for yield, purity, and cost-effectiveness. Purification steps may include recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The urea moiety can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted ureas: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor ligands. The specific structure of this compound may allow it to interact with biological targets in unique ways.
Medicine
Urea derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen and nitro groups may enhance the compound’s bioactivity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their reactivity and functional groups make them suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(2-fluoro-5-nitrophenyl)urea: Similar structure with chlorine instead of bromine.
N-(4-bromophenyl)-N’-(2-chloro-5-nitrophenyl)urea: Similar structure with chlorine instead of fluorine.
N-(4-bromophenyl)-N’-(2-fluoro-5-aminophenyl)urea: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of bromine, fluorine, and nitro groups in N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, making it a compound of interest in research and industry.
Properties
CAS No. |
195452-09-6 |
|---|---|
Molecular Formula |
C13H9BrFN3O3 |
Molecular Weight |
354.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-fluoro-5-nitrophenyl)urea |
InChI |
InChI=1S/C13H9BrFN3O3/c14-8-1-3-9(4-2-8)16-13(19)17-12-7-10(18(20)21)5-6-11(12)15/h1-7H,(H2,16,17,19) |
InChI Key |
YYQOYLWBMMXKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

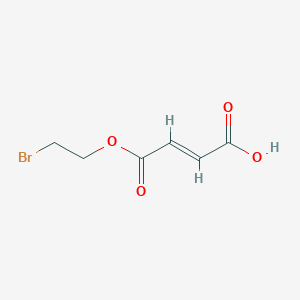
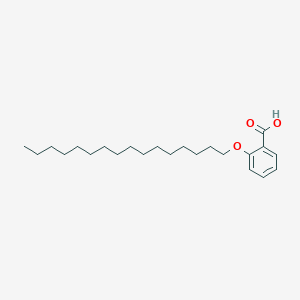
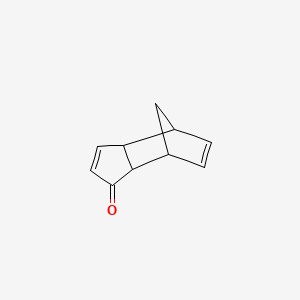
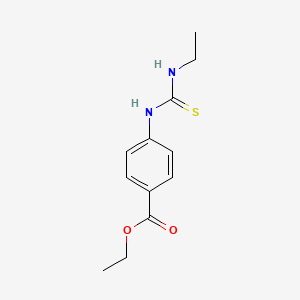
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)



